molecular formula C6H11N3 B13620164 (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13620164
M. Wt: 125.17 g/mol
InChI Key: KIPVVJYELYMMQA-RXMQYKEDSA-N
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Description

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral amine compound with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate chiral amine precursor. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

The compound is also used in the production of agrochemicals and other industrial chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A related compound with an alcohol functional group instead of an amine.

    1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: A ketone derivative of the compound.

Uniqueness

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its chiral nature and specific stereochemistry. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(1R)-1-(1-methylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5(7)6-3-8-9(2)4-6/h3-5H,7H2,1-2H3/t5-/m1/s1

InChI Key

KIPVVJYELYMMQA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CN(N=C1)C)N

Canonical SMILES

CC(C1=CN(N=C1)C)N

Origin of Product

United States

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